1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds similar to 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone have shown significant antimicrobial properties. For example, Hassan (2013) synthesized a series of 2-pyrazoline derivatives that exhibited notable antibacterial and antifungal activities against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
σ1 Receptor Antagonist and Pain Management
Díaz et al. (2020) reported on a pyrazole derivative, which is structurally similar to the compound , that acts as a σ1 receptor antagonist. This compound, identified as EST64454, showed potential as a clinical candidate for pain management (Díaz et al., 2020).
Anticancer Properties
A study by Turov (2020) revealed that compounds with a piperazine substituent, similar in structure to the compound of interest, demonstrated significant anticancer activity against various cancer cell lines, including lung, kidney, and breast cancer, as well as leukemia and melanoma (Turov, 2020).
Antiviral Activity
Compounds with structures similar to 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone have been explored for their potential antiviral properties. Attaby et al. (2006) synthesized derivatives that were evaluated for their anti-HSV1 and anti-HAV-MBB activities, indicating a possible avenue for antiviral drug development (Attaby et al., 2006).
Neuroprotective Activities
Gao et al. (2022) designed and synthesized edaravone derivatives containing a benzylpiperazine moiety, which is structurally related to the compound . These derivatives showed neuroprotective activities in both in vivo and in vitro models, suggesting potential for treating cerebral ischemic stroke (Gao et al., 2022).
properties
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-17-15-18(2)26(22-17)14-11-23-9-12-24(13-10-23)21(27)16-25-8-7-19-5-3-4-6-20(19)25/h3-8,15H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSFOIQVCNHOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone |
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